2-[(2-Methylpropan-2-yl)oxy]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
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Overview
Description
2-[(2-Methylpropan-2-yl)oxy]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is a complex organic compound that features a thiophene core with multiple thiophene rings and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropan-2-yl)oxy]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene typically involves the use of thiophene derivatives and tert-butyl groups. One common method involves the reaction of thiophene-2-boronic acid pinacol ester with tert-butyl peroxybenzoate under specific conditions . The reaction conditions often include the use of a palladium catalyst and a base to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropan-2-yl)oxy]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene rings.
Scientific Research Applications
2-[(2-Methylpropan-2-yl)oxy]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropan-2-yl)oxy]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with sulfur-containing enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler compound with a single thiophene ring.
2-Thienylboronic acid: A thiophene derivative with a boronic acid group.
5-Bromo-2,2′-bithiophene: A compound with two thiophene rings and a bromine substituent.
Uniqueness
2-[(2-Methylpropan-2-yl)oxy]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is unique due to its multiple thiophene rings and tert-butyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for research in organic electronics and materials science.
Properties
CAS No. |
118824-86-5 |
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Molecular Formula |
C16H16OS3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C16H16OS3/c1-16(2,3)17-15-9-8-14(20-15)13-7-6-12(19-13)11-5-4-10-18-11/h4-10H,1-3H3 |
InChI Key |
GVZAXSRPRZNTAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3 |
Origin of Product |
United States |
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